molecular formula C17H14Br2N2O5 B3879936 N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]alanine CAS No. 470472-03-8

N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]alanine

Cat. No.: B3879936
CAS No.: 470472-03-8
M. Wt: 486.1 g/mol
InChI Key: LMCQTXGETVCEFF-WQLSENKSSA-N
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Description

N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]alanine, also known as BFAA, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. BFAA is a furoyl-containing amino acid derivative that is structurally similar to natural amino acids, making it an attractive candidate for drug design and development.

Mechanism of Action

The mechanism of action of N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]alanine is not fully understood, but it is believed to involve the inhibition of protein synthesis. This compound has been shown to bind to the ribosome, which is responsible for protein synthesis, and disrupt its function. This disruption leads to the inhibition of protein synthesis and the eventual death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to their death. This compound has also been shown to inhibit the activity of certain enzymes, such as glutathione S-transferase, which are involved in detoxification processes in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]alanine in lab experiments is its high potency against cancer cells. This compound has been shown to be effective at low concentrations, making it a cost-effective option for drug development. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]alanine could focus on its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies could investigate the potential use of this compound in other diseases, such as autoimmune disorders or neurodegenerative diseases. Finally, research could focus on developing more effective methods for administering this compound, such as through the use of nanoparticles or other drug delivery systems.
Conclusion:
In conclusion, this compound is a promising compound for drug development due to its potent anti-tumor activity and potential use in a variety of diseases. While further research is needed to fully understand its mechanism of action and potential applications, this compound represents a promising avenue for future scientific research.

Scientific Research Applications

N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]alanine has been studied extensively for its potential use in cancer therapy. Studies have shown that this compound has significant anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Properties

IUPAC Name

2-[[(Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-bromophenyl)prop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Br2N2O5/c1-9(17(24)25)20-15(22)12(8-10-2-4-11(18)5-3-10)21-16(23)13-6-7-14(19)26-13/h2-9H,1H3,(H,20,22)(H,21,23)(H,24,25)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCQTXGETVCEFF-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)NC(=O)/C(=C/C1=CC=C(C=C1)Br)/NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Br2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]alanine
Reactant of Route 2
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]alanine
Reactant of Route 3
Reactant of Route 3
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]alanine
Reactant of Route 4
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]alanine
Reactant of Route 5
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]alanine
Reactant of Route 6
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]alanine

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